- π4s + π2s Cycloaddition of spiro[4.n]cyclic 1,3-dienes with quinones in homogeneous and aqueous micellar media: synthesis of novel polycyclic cage dionesStudies on cyclobutyl bond cleavage by adjacent ketyl radical generated under PET conditionsIndian Journal of Chemistry, 1996, 50(12), 303-11,
Cas no 97804-50-7 ((1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione)

97804-50-7 structure
Produktname:(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
CAS-Nr.:97804-50-7
MF:C16H14O2
MW:238.281164646149
MDL:MFCD29044886
CID:1059749
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
- (1R,4S,4aR,9aS)-rel-
- (1R,4S,4AR,9AS)-REL-1,4,4A,9A-TETRAHYDRO-4A-METHYL-1,4-METHANOANTHRACENE-9,10-DIONE,PALE YELLOW SOLIDS
- 1,4,4a,9a-tetrahydro-4a-methyl-(1α,4α,4aα,9aα)-1,4-methaneanthracene-9,10-dione
- 1,4,4a-trihydro-9a-methyl-9,10-dioxo-1,4-methanoanthracene
- (1R,4S,4Ar,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
- 1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl-, (1α,4α,4aα,9aα)- (ZCI)
- rel-(1R,4S,4aR,9aS)-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione (ACI)
-
- MDL: MFCD29044886
- Inchi: 1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1
- InChI-Schlüssel: NELNWZJOZOSDFH-YBFQDZRDSA-N
- Lächelt: C[C@]12C(=O)C3C=CC=CC=3C(=O)[C@H]1[C@H]1C=C[C@@H]2C1
Berechnete Eigenschaften
- Genaue Masse: 238.09900
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 0
- Komplexität: 464
- Topologische Polaroberfläche: 34.1
Experimentelle Eigenschaften
- Dichte: 1.267±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 82-84 ºC
- Siedepunkt: 394.5±42.0°C at 760 mmHg
- Löslichkeit: Insuluble (2.6E-3 g/L) (25 ºC),
- PSA: 34.14000
- LogP: 2.89400
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Sicherheitsinformationen
- Gefahrenhinweis: H302-H315-H319-H335
- Lagerzustand:Sealed in dry,Room Temperature
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB528257-10 g |
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione; . |
97804-50-7 | 10g |
€180.20 | 2023-07-10 | ||
Chemenu | CM256042-5g |
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |
97804-50-7 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R305051-1g |
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione |
97804-50-7 | 97% | 1g |
¥116.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R71590-1g |
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |
97804-50-7 | 97% | 1g |
¥70.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R71590-250mg |
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |
97804-50-7 | 97% | 250mg |
¥30.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ290-5g |
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione |
97804-50-7 | 97% | 5g |
685.0CNY | 2021-07-10 | |
abcr | AB528257-100 g |
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione; . |
97804-50-7 | 100g |
€804.50 | 2023-07-10 | ||
Aaron | AR00IKOJ-10g |
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl-,(1R,4S,4aR,9aS)-rel- |
97804-50-7 | 98% | 10g |
$41.00 | 2025-02-28 | |
A2B Chem LLC | AI65511-1g |
(1R,4S,4Ar,9as)-rel-4a-methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |
97804-50-7 | 97% | 1g |
$11.00 | 2024-07-18 | |
A2B Chem LLC | AI65511-10g |
(1R,4S,4Ar,9as)-rel-4a-methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |
97804-50-7 | 97% | 10g |
$50.00 | 2024-07-18 |
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt → 30 °C; 30 °C
1.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C
1.1 Reagents: Dodecyltrimethylammonium bromide Solvents: Acetic acid ; 5 h, 25 °C
1.1 Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water
1.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C
1.1 Reagents: Dodecyltrimethylammonium bromide Solvents: Acetic acid ; 5 h, 25 °C
1.1 Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water
Referenz
- Method for synthesis of vitamin k2 from SolanesolImproved synthesis of vitamin K1Micellar catalysis. π4s + π2s Cycloaddition in aqueous mediaChina, 2003, 33(5), 763-772,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 10 min, rt
1.1 Solvents: Dichloromethane ; 10 min, 25 °C
1.1 Solvents: Dichloromethane ; 10 min, 25 °C
Referenz
- Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acidsChemistry - A European Journal, 2010, 16(12), 3707-3719,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
2.1 Solvents: Dichloromethane ; 10 min, rt
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
2.1 Solvents: Dichloromethane ; 10 min, 25 °C
2.1 Solvents: Dichloromethane ; 10 min, rt
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
2.1 Solvents: Dichloromethane ; 10 min, 25 °C
Referenz
- Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acidsChemistry - A European Journal, 2010, 16(12), 3707-3719,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 5 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
3.1 Solvents: Dichloromethane ; 10 min, rt
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 5 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
3.1 Solvents: Dichloromethane ; 10 min, 25 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
3.1 Solvents: Dichloromethane ; 10 min, rt
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 5 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
3.1 Solvents: Dichloromethane ; 10 min, 25 °C
Referenz
- Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acidsChemistry - A European Journal, 2010, 16(12), 3707-3719,
Synthetic Routes 6
Reaktionsbedingungen
1.1 rt → 200 °C
2.1 Solvents: Methanol ; rt → 30 °C; 30 °C
2.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C
2.1 Solvents: Methanol ; rt → 30 °C; 30 °C
2.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C
Referenz
- Method for synthesis of vitamin k2 from Solanesol, China, , ,
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Raw materials
- Vitamin K3
- Boronic acid, (1,4-dimethoxy-3-methyl-2-naphthalenyl)-
- (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)boronic acid
- 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Preparation Products
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Verwandte Literatur
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97804-50-7)(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione

Reinheit:99%
Menge:100g
Preis ($):238.0